molecular formula C16H17NO2S B4237883 N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide

N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide

Cat. No.: B4237883
M. Wt: 287.4 g/mol
InChI Key: OSAGHBUKYPFSBT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a phenyl ring substituted with an acetyl group, a thienyl ring with a methyl group, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, can be synthesized by acetylation of aniline using acetic anhydride.

    Thienyl Substitution: The 5-methyl-2-thienyl group can be introduced via a Friedel-Crafts acylation reaction using 5-methyl-2-thiophene and an appropriate acyl chloride.

    Amide Formation: The final step involves coupling the acetylphenyl intermediate with the thienyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Alcohols, amines, and hydrocarbon derivatives.

    Substitution: Halogenated derivatives, alkylated or arylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the specific application, whether it be inhibition of an enzyme, activation of a receptor, or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-3-(2-thienyl)propanamide: Similar structure but with an unsubstituted thienyl ring.

    N-(3-acetylphenyl)-3-(5-ethyl-2-thienyl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the thienyl ring.

Uniqueness

N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide is unique due to the specific substitution pattern on the thienyl ring, which can influence its chemical reactivity and biological activity. The presence of both acetyl and thienyl groups provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-11-6-7-15(20-11)8-9-16(19)17-14-5-3-4-13(10-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAGHBUKYPFSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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